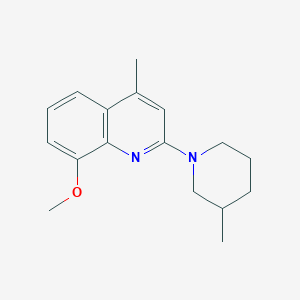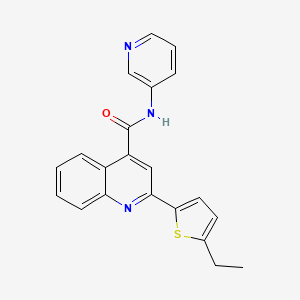
8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline, also known as MMQ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MMQ belongs to the class of quinoline derivatives and has been found to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline involves its ability to interact with various cellular targets, including DNA, enzymes, and receptors. 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been found to bind to DNA and inhibit its replication, leading to cell death. 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has also been found to inhibit the activity of enzymes involved in various cellular processes, such as protein synthesis and energy metabolism. Additionally, 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been found to interact with receptors in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects
8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been found to reduce the production of inflammatory cytokines and reactive oxygen species, leading to a reduction in inflammation and oxidative stress. Additionally, 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been found to protect neurons from oxidative stress and reduce the accumulation of beta-amyloid, a hallmark of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been found to have low toxicity and minimal side effects, making it a safe compound to use in experiments. However, one limitation of using 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline is its limited solubility in water, which may require the use of organic solvents.
将来の方向性
There are several future directions for research on 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline, including further investigation of its therapeutic potential in cancer, neurodegenerative diseases, and infectious diseases. Additionally, research could focus on the development of new derivatives of 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline with improved solubility and bioavailability. Furthermore, research could explore the use of 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline in combination with other compounds to enhance its therapeutic effects.
Conclusion
In conclusion, 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline is a synthetic compound with potential therapeutic applications in various fields of medicine. Its high purity, stability, and low toxicity make it a suitable compound for scientific research. 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline's mechanism of action involves its ability to interact with various cellular targets, leading to its range of biochemical and physiological effects. While there are limitations to using 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline in lab experiments, its potential therapeutic benefits make it a promising compound for future research.
合成法
8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline can be synthesized through a multi-step process involving the condensation of 2-methyl-4-nitroaniline and 2-methoxy-3-methylbenzaldehyde, followed by reduction and cyclization. The resulting product is then treated with piperidine to form 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline. The synthesis of 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been optimized to achieve high yields and purity, making it suitable for scientific research.
科学的研究の応用
8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been investigated for its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and infectious diseases. In cancer research, 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disease research, 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has shown promise in protecting neurons from oxidative stress and reducing inflammation. In infectious disease research, 8-methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been found to have antiviral and antibacterial properties.
特性
IUPAC Name |
8-methoxy-4-methyl-2-(3-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-12-6-5-9-19(11-12)16-10-13(2)14-7-4-8-15(20-3)17(14)18-16/h4,7-8,10,12H,5-6,9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRHQGJWSSLUNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC=C3OC)C(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-hydroxy-1-methyl-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6078695.png)
![5-[(4-nitrophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6078706.png)

![N-mesityl-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B6078713.png)
![N-(3-methoxybenzyl)-3-[1-(4,5,6,7-tetrahydro-2H-indazol-3-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6078725.png)
![isopropyl 5-methyl-4-(4-methylphenyl)-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B6078731.png)
![N-(2-fluorophenyl)-3-[4-(methylthio)benzoyl]-1-piperidinecarboxamide](/img/structure/B6078732.png)
![2-{[2-(4-chlorophenoxy)ethyl]thio}-6-propyl-4(3H)-pyrimidinone](/img/structure/B6078739.png)
![3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B6078743.png)
![3-[2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]-4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperazinone](/img/structure/B6078763.png)
![4-{[2-[(3-chloro-2-methylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}benzoic acid](/img/structure/B6078773.png)

![ethyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B6078780.png)
![2-[4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6078796.png)